molecular formula C8H11F3O B6311578 4-Hydroxymethyl-4-(trifluoromethyl)cyclohex-1-ene CAS No. 1858250-21-1

4-Hydroxymethyl-4-(trifluoromethyl)cyclohex-1-ene

Cat. No.: B6311578
CAS No.: 1858250-21-1
M. Wt: 180.17 g/mol
InChI Key: PSRXGQKIXDCSGK-UHFFFAOYSA-N
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Description

4-Hydroxymethyl-4-(trifluoromethyl)cyclohex-1-ene is a cycloalkene derivative with the molecular formula C8H11F3O and a molecular weight of 180.17 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxymethyl-4-(trifluoromethyl)cyclohex-1-ene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclohexene and trifluoromethylating agents.

    Hydroxymethylation: The hydroxymethyl group is introduced through a formal anti-Markovnikov hydromethylation of alkenes, utilizing a radical approach.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxymethyl-4-(trifluoromethyl)cyclohex-1-ene undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can undergo reduction reactions to form alcohols or other reduced derivatives.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new compounds with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-Hydroxymethyl-4-(trifluoromethyl)cyclohex-1-ene has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: The compound’s unique properties make it a candidate for drug development and therapeutic applications.

    Industry: It is used in the production of advanced materials with specific properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of 4-Hydroxymethyl-4-(trifluoromethyl)cyclohex-1-ene involves its interaction with molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The hydroxymethyl group can form hydrogen bonds and interact with other functional groups, influencing the compound’s overall behavior.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxymethyl-4-(difluoromethyl)cyclohex-1-ene: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.

    4-Hydroxymethyl-4-(methyl)cyclohex-1-ene: Similar structure but with a methyl group instead of a trifluoromethyl group.

Uniqueness

4-Hydroxymethyl-4-(trifluoromethyl)cyclohex-1-ene is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

[1-(trifluoromethyl)cyclohex-3-en-1-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3O/c9-8(10,11)7(6-12)4-2-1-3-5-7/h1-2,12H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSRXGQKIXDCSGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)(CO)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101249761
Record name 3-Cyclohexene-1-methanol, 1-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101249761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1858250-21-1
Record name 3-Cyclohexene-1-methanol, 1-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1858250-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Cyclohexene-1-methanol, 1-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101249761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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